molecular formula C18H19FN6 B2670205 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415553-87-4

4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2670205
CAS No.: 2415553-87-4
M. Wt: 338.39
InChI Key: XLYVBOHCONSYGN-UHFFFAOYSA-N
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Description

4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group attached to a fluorophenyl moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step often involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Attachment of the piperazinyl group: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable halogenated intermediates.

    Incorporation of the fluorophenyl moiety: This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using fluorophenyl boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of a pyrimidine core with both pyrazolyl and piperazinyl substituents, which confer distinct biological activities and chemical reactivity. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological effects.

Properties

IUPAC Name

4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6/c19-16-4-1-3-15(11-16)13-23-7-9-24(10-8-23)17-12-18(21-14-20-17)25-6-2-5-22-25/h1-6,11-12,14H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYVBOHCONSYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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